2-Methyl-4-(thiophen-2-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-methyl-4-thiophen-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-7-10(4-5-11(9)8-13)12-3-2-6-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZTXGHWEZOBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method involves the coupling of a thiophene boronic acid with a brominated benzaldehyde derivative. The general procedure is as follows:
- Reagents : Thiophen-2-ylboronic acid, 4-bromo-2-methylbenzaldehyde, palladium catalyst (e.g., Pd(OAc)2), base (e.g., K2CO3), and solvent (e.g., DMF).
- Procedure : Combine thiophen-2-ylboronic acid and 4-bromo-2-methylbenzaldehyde in a Schlenk tube under nitrogen. Add Pd(OAc)2 and K2CO3, followed by DMF. Stir the mixture at elevated temperatures (typically around 120°C) for several hours. Quench the reaction with water, extract with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure. Purify the product using column chromatography.
Data and Research Findings
Yield and Purity
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 60-80 | 90-95 |
| Vilsmeier-Haack Formylation | 50-70 | 85-90 |
| Weinreb Amide Formylation | 70-85 | 95-98 |
Reaction Conditions
| Method | Temperature (°C) | Time (h) | Solvent |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | 120 | 12-14 | DMF |
| Vilsmeier-Haack Formylation | 80-100 | 2-4 | DMF/POCl3 |
| Weinreb Amide Formylation | -78 to RT | 1-2 | Toluene/EtOAc |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(thiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).
Major Products
Oxidation: 2-Methyl-4-(thiophen-2-yl)benzoic acid.
Reduction: 2-Methyl-4-(thiophen-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives synthesized from 2-Methyl-4-(thiophen-2-yl)benzaldehyde. For instance, compounds derived from this aldehyde have shown selective cytotoxicity against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating their potential as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism underlying the anticancer effects involves cell cycle arrest at the S and G2/M phases. This suggests that compounds derived from this compound may interfere with DNA synthesis and mitosis, leading to inhibited cell proliferation .
Other Biological Activities
In addition to anticancer properties, thiophene derivatives have been reported to possess antibacterial, anti-inflammatory, and anticonvulsant activities. These diverse biological effects make this compound a valuable scaffold for drug development .
Organic Synthesis
Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple reactions, including condensation reactions to form more complex structures. For example, it can be used in the synthesis of thienopyridine derivatives that are relevant in pharmacology .
Synthesis of Novel Compounds
Research has demonstrated the utility of this aldehyde in synthesizing new derivatives with enhanced biological properties. By modifying the thiophene ring or introducing additional functional groups, researchers can tailor compounds for specific applications, such as targeted drug delivery systems or materials with unique electronic properties .
Materials Science
Potential in Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. This compound can be integrated into organic semiconductors or photovoltaic materials, enhancing their conductivity and efficiency .
Self-Assembling Materials
The ability of thiophene derivatives to self-assemble into ordered structures opens avenues for their use in nanotechnology and materials science. Such self-assembled structures can be employed in sensors or as scaffolds for catalysis .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Raju et al. (2008) | Investigated the synthesis of clopidogrel intermediates using thiophene derivatives | Medicinal Chemistry |
| Recent Anticancer Study | Demonstrated selective cytotoxicity against HCT-116 cell line with IC50 values < 12 μM | Cancer Treatment |
| Ultrasound-Assisted Synthesis | Showed improved yields and eco-friendliness for synthesizing thiophene derivatives | Organic Synthesis |
Mechanism of Action
The mechanism of action of 2-Methyl-4-(thiophen-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features include:
Key Observations :
- Electron-withdrawing vs. donating groups : The thiophen-2-yl group in this compound is electron-rich, enhancing conjugation and reactivity in electrophilic substitutions compared to methoxy or benzyloxy groups.
Physicochemical Properties
Notes:
Challenges and Limitations
- Stability : Aldehydes are prone to oxidation, necessitating stabilized storage conditions. Thiophene derivatives may also exhibit photodegradation.
- Synthetic Complexity : Introducing the thiophen-2-yl group requires careful optimization, as seen in and , where reflux conditions and catalysts (e.g., ammonium acetate) are critical for yield.
Biological Activity
2-Methyl-4-(thiophen-2-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer effects, as well as the underlying mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHOS
- Molecular Weight : 188.25 g/mol
The presence of a thiophene ring enhances its biological activity through various interactions, including π-π stacking and hydrogen bonding.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing thiophene rings have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 25 µg/mL, indicating strong antibacterial potential .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 25 |
| This compound | S. aureus | 30 |
| Other derivatives | Various bacteria | <50 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC values for these activities range from 2.14 to 19.34 µM, showcasing its potency compared to standard chemotherapeutic agents like doxorubicin .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC (µM) |
|---|---|
| HepG2 | 6.83 |
| MCF-7 | 3.64 |
| MDA-MB-231 | 2.14 |
| HeLa | 5.18 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, thereby inhibiting enzyme activity.
- Cell Cycle Arrest : Studies have indicated that the compound induces cell cycle arrest at the S and G2/M phases in cancer cells, leading to apoptosis .
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells .
Case Studies
A recent study synthesized a series of thiophene derivatives based on this compound and evaluated their antiproliferative activity against multiple cancer cell lines. The most potent compounds exhibited IC values significantly lower than those of traditional chemotherapeutics, suggesting their potential as novel anticancer agents .
Another investigation focused on the antimicrobial efficacy of these derivatives against Gram-positive and Gram-negative bacteria, confirming their broad-spectrum activity and low toxicity towards human cells .
Q & A
Q. What synthetic strategies are effective for preparing 2-Methyl-4-(thiophen-2-yl)benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves coupling reactions between thiophene derivatives and benzaldehyde precursors. For example, a Suzuki-Miyaura cross-coupling reaction could link a brominated benzaldehyde intermediate with a thiophene boronic acid. Key optimization parameters include:
- Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and ligand ratios.
- Solvent choice (e.g., toluene/water mixtures for biphasic conditions).
- Temperature control (60–100°C) to balance reaction rate and side-product formation.
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the aldehyde proton (~9.8–10 ppm) and thiophene ring protons (δ 6.8–7.5 ppm). Aromatic protons from the benzaldehyde and methyl group are resolved in CDCl₃ .
- IR Spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹) and C-S (∼700 cm⁻¹) validate functional groups.
- X-ray Crystallography: Single-crystal X-ray diffraction resolves molecular geometry and confirms regiochemistry. SHELXL software refines structural parameters, addressing disorder in flexible thiophene substituents .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?
Methodological Answer: DFT calculations (e.g., using B3LYP/6-31G* basis sets) model:
- Electrostatic Potential Surfaces: Identify nucleophilic/electrophilic sites (e.g., aldehyde carbonyl vs. thiophene sulfur).
- Frontier Molecular Orbitals: HOMO-LUMO gaps correlate with charge-transfer behavior, relevant for optoelectronic applications.
- Reaction Pathways: Transition-state analysis for aldol condensations or Michael additions. The Colle-Salvetti correlation-energy formula (adapted in DFT) improves accuracy for π-conjugated systems .
Q. What crystallographic challenges arise in structural refinement of this compound derivatives, and how are they resolved?
Methodological Answer: Challenges include:
- Disorder in Thiophene Rings: Flexible substituents may adopt multiple conformations. Partial occupancy modeling in SHELXL refines disordered regions .
- Weak Intermolecular Interactions: Hirshfeld surface analysis quantifies C–H···O, C–H···π, and π-π interactions (e.g., thiophene-benzaldehyde stacking at 3.4–3.6 Å). These guide packing motif interpretation .
- Thermal Motion Artifacts: Anisotropic displacement parameters (ADPs) are adjusted using SHELX restraints to prevent overfitting .
Q. How do intermolecular interactions influence the supramolecular assembly of thiophene-functionalized benzaldehydes in solid-state systems?
Methodological Answer: Crystal packing is governed by:
- Hydrogen Bonding: Aldehyde C=O groups form C–H···O bonds with adjacent aryl protons (2.4–2.8 Å), creating chains or sheets .
- π-Stacking: Thiophene and benzaldehyde rings exhibit offset π-π interactions (centroid distances ∼3.5 Å), stabilizing layered structures.
- Halogen/Chalcogen Bonds: In halogenated derivatives, S···Br or S···O interactions further direct packing .
Hirshfeld surface analysis (CrystalExplorer) visualizes interaction contributions, while Mercury software maps void volumes for porosity assessment .
Q. What strategies are employed to functionalize this compound for biosensor applications?
Methodological Answer: Functionalization methods include:
- Electropolymerization: Aldehyde groups anchor enzymes (e.g., glucose oxidase) via Schiff base formation (–NH₂ + –CHO → imine). Au nanoparticle/SWCNT composites enhance electron transfer in polymer matrices .
- Cross-Coupling Reactions: Palladium-catalyzed reactions introduce fluorophores or redox-active groups (e.g., anthracene derivatives) for optical sensing .
- Post-Synthetic Modification: Aldehyde oxidation to carboxylic acids enables covalent attachment to metal-organic frameworks (MOFs) for gas sensing .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported crystallographic data for thiophene-benzaldehyde derivatives?
Methodological Answer:
- Validation Tools: Check CIF files using PLATON/CHECKCIF to identify symmetry errors or missed hydrogen bonds .
- Benchmarking: Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD). For example, thiophene C–S bonds should be ∼1.70–1.72 Å .
- Refinement Protocols: Re-refine raw data with SHELXL using updated constraints (e.g., ISOR for isotropic displacement in methyl groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
